NoxA1ds
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Overview
Description
NoxA1ds is a highly selective inhibitor of NADPH oxidase isoform 1 (NADPH oxidase 1). This compound is designed to block the interaction between NADPH oxidase 1 and its activator subunit, NADPH oxidase activator 1, which is necessary for the production of superoxide anions. This compound has shown efficacy in research related to hypertension, atherosclerosis, and neoplasia .
Mechanism of Action
Target of Action
NoxA1ds is a highly efficacious and selective inhibitor of Nox1 (NADPH oxidase isoform 1) . Nox1 is a reactive oxygen species (ROS)-generating enzyme that plays a crucial role in various biological processes, including host defense, hormone biosynthesis, oxygen sensing, and signal transduction .
Mode of Action
This compound works by establishing a critical interaction site for Nox1-NOXA1 binding required for enzyme activation . It blocks the interaction of Nox1 with NoxA1, which is necessary for superoxide anion production . This disruption of Nox1:NOXA1 association inhibits the assembly of the enzyme .
Biochemical Pathways
The inhibition of Nox1 by this compound affects several biochemical pathways. For instance, it has been shown to inhibit the MEF2B-Nox1-ROS pathway, which is upregulated under pathological stretch conditions . This pathway promotes a vascular smooth muscle cell (VSMC) phenotypic switch from a contractile to a synthetic phenotype .
Result of Action
The inhibition of Nox1 by this compound has several molecular and cellular effects. It reduces the production of reactive oxygen species (ROS), leading to a decrease in oxidative stress . This can lead to a reduction in inflammation and tissue damage . In the context of vascular health, this compound has been shown to rescue age-impaired blood flow and angiogenesis, and decrease vascular smooth muscle cell migration .
Action Environment
Environmental factors can influence the action of this compound. For example, pathological conditions such as hypertension can stimulate the upregulation of the MEF2B-Nox1-ROS pathway . In such conditions, the use of this compound can help inhibit this pathway and mitigate the associated effects .
Biochemical Analysis
Biochemical Properties
NoxA1ds plays a significant role in biochemical reactions by inhibiting Nox1, a major source of ROS in cells . It interacts with Nox1 and disrupts the association between Nox1 and NOXA1, thereby inhibiting enzyme assembly and the production of superoxide anion .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits Nox1-derived superoxide anion production in a reconstituted Nox1 cell-free system . In human colon cancer cells exclusively expressing Nox1, this compound significantly inhibits whole-cell-derived superoxide generation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Nox1 and disruption of the Nox1-NOXA1 association, which is necessary for enzyme activation . This disruption inhibits the production of superoxide anion, a type of ROS .
Dosage Effects in Animal Models
It has been used in in vivo models and shown to be effective in superoxide inhibition and protection from neurovascular dysfunction .
Metabolic Pathways
This compound is involved in the metabolic pathways of Nox1, a member of the NADPH oxidase family . By inhibiting Nox1, it affects the production of ROS, which are key players in various metabolic processes .
Transport and Distribution
It has been shown to cross the plasma membrane in human colon cancer cells .
Subcellular Localization
Nox1, the target of this compound, has been found to be localized in specific subcellular regions: Nox1 in the plasma membrane and Nox4 in the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
NoxA1ds is synthesized as a peptide inhibitor. The synthesis involves the preparation of a peptide sequence that mimics the docking site on NADPH oxidase 1 necessary for its interaction with NADPH oxidase activator 1. The peptide sequence is then modified to enhance its stability and efficacy .
Industrial Production Methods
The industrial production of this compound involves solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process includes deprotection and coupling steps, followed by purification to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
NoxA1ds primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide (DIC), and deprotecting agents like trifluoroacetic acid (TFA). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, which is then purified to remove any side products or impurities. The final product is a highly pure peptide inhibitor .
Scientific Research Applications
NoxA1ds has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the role of NADPH oxidase 1 in various chemical processes.
Biology: Helps in understanding the biological functions of NADPH oxidase 1 and its role in cellular signaling and reactive oxygen species production.
Medicine: Investigated for its potential therapeutic applications in diseases such as hypertension, atherosclerosis, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting NADPH oxidase 1 .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
NoxA1ds is unique in its high selectivity for NADPH oxidase 1, making it a valuable tool for studying the specific role of this enzyme in various biological and pathological processes. Its design as a peptide inhibitor allows for precise targeting and minimal off-target effects compared to small molecule inhibitors .
Properties
IUPAC Name |
(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H88N14O15/c1-25(2)22-33(44(73)55-24-36(65)58-31(14-9-11-19-51)45(74)56-28(7)42(71)59-32(15-10-12-20-52)46(75)62-39(26(3)4)41(54)70)60-43(72)29(8)57-47(76)34(23-38(68)69)61-49(78)40(27(5)6)63-48(77)35-16-13-21-64(35)50(79)30(53)17-18-37(66)67/h25-35,39-40H,9-24,51-53H2,1-8H3,(H2,54,70)(H,55,73)(H,56,74)(H,57,76)(H,58,65)(H,59,71)(H,60,72)(H,61,78)(H,62,75)(H,63,77)(H,66,67)(H,68,69)/t28-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBOJLLJKHKZGT-XTGVMIFDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H88N14O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1125.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.